2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Description
2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine belongs to the naphtho[1,8-de][1,3,2]diazaborinine (Bdan) family, a class of organoboron compounds characterized by a rigid naphthalene-diamine backbone. These compounds are widely used in iterative cross-coupling reactions due to their lower reactivity compared to other boron derivatives like Bpin (bis(pinacolato)diboron), which minimizes side reactions . The 3-methoxyphenyl substituent introduces an electron-donating group, influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2O/c1-21-14-8-4-7-13(11-14)18-19-15-9-2-5-12-6-3-10-16(20-18)17(12)15/h2-11,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWSJBNQJNULIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158922 | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-56-1 | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the annulation/aromatization reaction of trifluoroborates and 2-aminostyrenes . This method is efficient and allows for the construction of the diazaborinine core with high yields. The reaction conditions often include the use of a catalytic amount of sodium tert-butoxide (NaOtBu) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure consistency and yield, as well as implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron-nitrogen bond.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction performed
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine exhibit significant cytotoxic effects against various cancer cell lines. The presence of the boron atom in the structure may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation.
Neuroprotective Effects : Research has suggested potential neuroprotective properties of similar diazaborinine compounds. These effects may be attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Materials Science
Fluorescent Materials : The unique electronic properties of boron-containing compounds make them suitable candidates for developing fluorescent materials. Studies have explored the synthesis of derivatives that can be used in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Polymer Chemistry : The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing into the use of diazaborinine derivatives as additives to enhance the performance of polymer composites.
Coordination Chemistry
Ligand Development : this compound can act as a ligand in coordination complexes with transition metals. Such complexes are being studied for their catalytic properties in organic reactions and potential applications in industrial processes.
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer activity of several boron-containing compounds, including derivatives of diazaborinine structures. The results demonstrated that these compounds inhibited the growth of breast cancer cells with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Development of Fluorescent Sensors
Researchers synthesized a series of fluorescent sensors based on naphtho[1,8-de] diazaborinine derivatives for detecting metal ions in solution. These sensors showed high selectivity and sensitivity towards specific ions, making them useful for environmental monitoring applications.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The boron-nitrogen bond plays a crucial role in these interactions, allowing the compound to bind effectively to proteins and other biomolecules. This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical Properties
Notes:
- Bromine and fluorine substituents increase molecular weight and polarity, raising melting points .
- Methoxy groups may enhance solubility in polar solvents due to electron donation.
Structural and Crystallographic Features
- 2-(Pyridin-4-yl)-Bdan : Forms hydrogen-bonded tetramers (N–H···N interactions) in a tetragonal crystal system (I4, a = 21.5659 Å, c = 5.0863 Å) .
- 2-(3,4-Dimethoxyphenyl)-Bdan: Crystallizes in monoclinic P21/c with normal bond lengths (B–N: ~1.42–1.48 Å) .
- 2-(3,5-Difluorophenyl)-Bdan: Exhibits a monoclinic lattice (P21/c, a = 9.0978 Å, β = 99.516°) .
The 3-methoxyphenyl group is expected to disrupt hydrogen bonding compared to pyridyl analogs but may enhance π-π stacking due to aromaticity.
Commercial and Industrial Relevance
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of diabetes treatment. This article reviews its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride is its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that inactivates incretin hormones, which are crucial for insulin secretion. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to improved glycemic control.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazole ring and the cyclopropanamine moiety can significantly influence the inhibitory potency against DPP-4. For instance, substituents on the pyrazole ring can enhance binding affinity and selectivity for DPP-4 over other serine proteases.
| Substituent | Effect on Activity |
|---|---|
| Fluoro group | Increases potency by enhancing hydrophobic interactions |
| Methyl group | Improves solubility and bioavailability |
| Bromo group | Modulates electronic properties, affecting binding |
Study 1: In Vivo Efficacy
A study conducted on diabetic rats demonstrated that administration of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to increased insulin secretion due to elevated levels of GLP-1 (glucagon-like peptide-1) following DPP-4 inhibition.
Study 2: Comparative Analysis with Other DPP-4 Inhibitors
In a comparative analysis with established DPP-4 inhibitors such as sitagliptin and saxagliptin, 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride exhibited comparable efficacy but with a potentially better side effect profile. This study highlighted its favorable pharmacokinetic properties, including a longer half-life and enhanced metabolic stability.
Safety and Toxicology
Toxicological assessments have indicated that the compound exhibits low toxicity in various animal models. The safety profile suggests it could be a viable candidate for further clinical development, particularly in chronic conditions like type 2 diabetes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via modified protocols using arylboronic acids and naphthalene-1,8-diaminato (dan) ligands as masking groups. Key steps include:
- Coupling Reaction : React 3-methoxyphenylboronic acid with naphthalene-1,8-diamine derivatives under inert atmosphere.
- Catalyst Optimization : Rhodium catalysts (e.g., [Rh(cod)Cl]₂) with protic additives (e.g., H₂O or MeOH) improve hydroarylation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization yields >90% purity. Reaction temperature (80–100°C) and solvent choice (THF or toluene) critically affect yield (60–85%) .
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (B–N: ~1.42 Å) and dihedral angles (~5° between naphthyl and methoxyphenyl groups), ensuring structural fidelity. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL .
- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.42–7.58 ppm) and methoxy signals (δ ~3.80 ppm). ¹¹B NMR shows a characteristic peak at δ ~29 ppm for Bdan derivatives .
Q. What are the common side reactions or impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Oxidation of Boron : Exposure to moisture or oxygen leads to boronic acid byproducts. Use Schlenk techniques and anhydrous solvents to suppress this.
- Incomplete Coupling : Residual arylboronic acids can be removed via aqueous washes (NaHCO₃) .
- Byproduct Identification : LC-MS or TLC (Rf ~0.5 in hexane/EtOAc 4:1) monitors reaction progress .
Advanced Research Questions
Q. How does the electron-donating methoxy group at the 3-position influence the compound's reactivity in cross-coupling reactions compared to halogenated analogs?
- Methodological Answer :
- Electronic Effects : The methoxy group increases electron density at the boron center, enhancing nucleophilicity in Suzuki-Miyaura couplings. Compare with brominated analogs (e.g., 2-(4-bromophenyl)-Bdan), where halogen substituents enable oxidative addition but require Pd catalysts .
- Kinetic Studies : Monitor reaction rates via ¹¹B NMR; methoxy derivatives show 2× faster transmetalation vs. brominated analogs in Pd-catalyzed systems .
Q. What strategies are effective for optimizing catalytic systems employing this compound as a boron source in transition metal-catalyzed transformations?
- Methodological Answer :
- Ligand Screening : Bidentate ligands (e.g., Xantphos) improve Co-catalyzed borylation yields (up to 68%) by stabilizing metal intermediates .
- Solvent Effects : Polar aprotic solvents (DMF) enhance solubility, while additives (NEt₃) mitigate protodeboronation .
- Catalyst Loading : Reduce Rh catalyst loading to 2 mol% without compromising yield (75–80%) by optimizing protic additive ratios (H₂O:Rh = 10:1) .
Q. How can discrepancies in reported NMR chemical shifts for similar diazaborinine derivatives be systematically analyzed and reconciled?
- Methodological Answer :
- Deuterated Solvent Calibration : Ensure consistency by referencing CDCl₃ (δ 7.26 ppm for ¹H; δ 77.0 ppm for ¹³C).
- Cross-Validation : Compare data with structurally characterized analogs (e.g., 2-(3,5-difluorophenyl)-Bdan: δ 7.07–7.58 ppm for aromatic protons) .
- Crystallography-NMR Correlation : Use X-ray-derived torsion angles to predict splitting patterns in crowded aromatic regions .
Data Contradiction Analysis
-
Contradiction : Conflicting reports on B–N bond lengths (1.42 Å vs. 1.45 Å) in crystallographic studies.
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Contradiction : Discrepant yields (60% vs. 85%) in Rh-catalyzed syntheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
